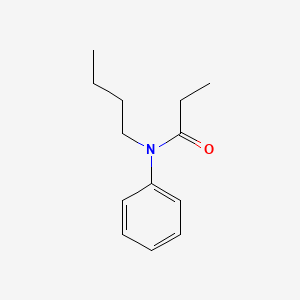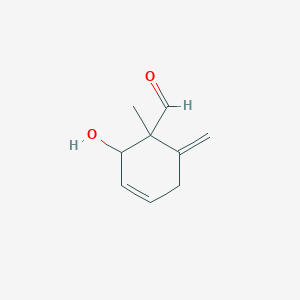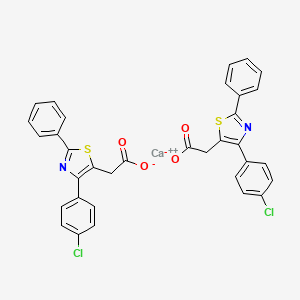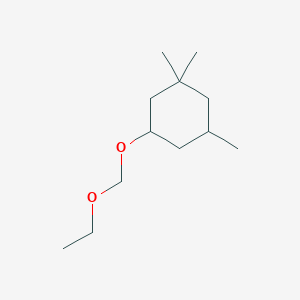![molecular formula C3H11NO6P2 B13801044 [(Methylimino)dimethylene]bisphosphonic acid CAS No. 5995-25-5](/img/structure/B13801044.png)
[(Methylimino)dimethylene]bisphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Methylimino)dimethylene]bisphosphonic acid is a chemical compound with the molecular formula C₃H₁₁NO₆P₂. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its phosphonic acid groups, which contribute to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Methylimino)dimethylene]bisphosphonic acid typically involves the reaction of methylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{CH₃NH₂ + 2 CH₂O + 2 H₃PO₃ → (CH₃N=CH₂)₂(P(O)(OH)₂)₂} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
[(Methylimino)dimethylene]bisphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphonates.
Substitution: The phosphonic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products Formed
Applications De Recherche Scientifique
[(Methylimino)dimethylene]bisphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential use in the treatment of bone diseases due to its ability to bind to calcium ions.
Industry: Utilized in the production of flame retardants, water treatment chemicals, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of [(Methylimino)dimethylene]bisphosphonic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The phosphonic acid groups play a crucial role in these interactions by forming strong bonds with metal ions and other active site residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(Dimethylamino)methylene]bisphosphonic acid
- [(Phenylamino)methylene]bisphosphonic acid
- [(Ethylamino)methylene]bisphosphonic acid
Uniqueness
[(Methylimino)dimethylene]bisphosphonic acid is unique due to its specific structure, which allows for versatile reactivity and strong binding affinity to metal ions. This makes it particularly useful in applications requiring strong chelation properties, such as in medicine for bone disease treatment and in industry for corrosion inhibition .
Propriétés
Numéro CAS |
5995-25-5 |
|---|---|
Formule moléculaire |
C3H11NO6P2 |
Poids moléculaire |
219.07 g/mol |
Nom IUPAC |
[methyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H11NO6P2/c1-4(2-11(5,6)7)3-12(8,9)10/h2-3H2,1H3,(H2,5,6,7)(H2,8,9,10) |
Clé InChI |
VTXYPEKJZXRXJB-UHFFFAOYSA-N |
SMILES canonique |
CN(CP(=O)(O)O)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


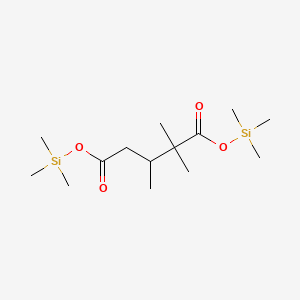
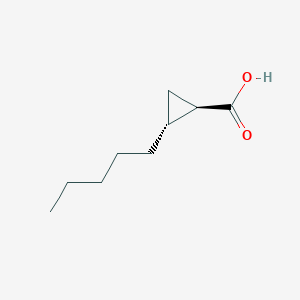
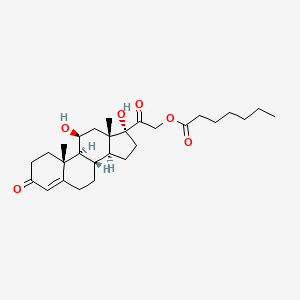
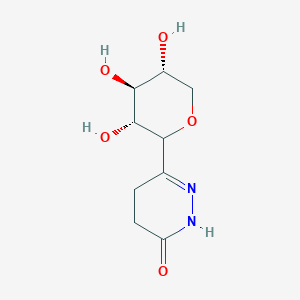
![[1-(Biphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13800983.png)
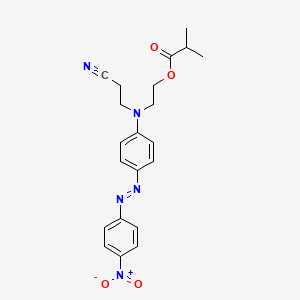
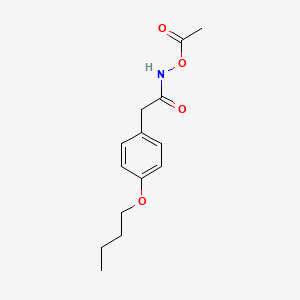
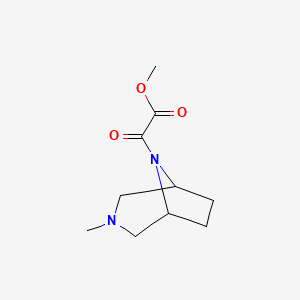
![2-[(3-hydroxybenzoyl)amino]benzoic Acid](/img/structure/B13800998.png)
![5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13800999.png)
